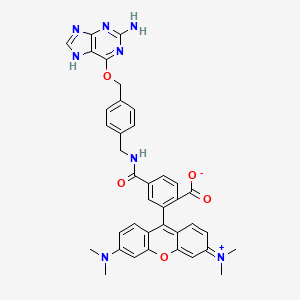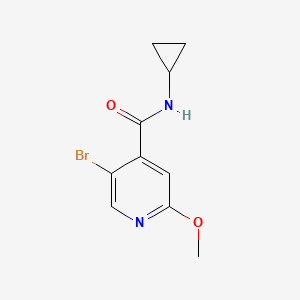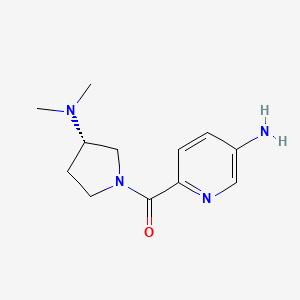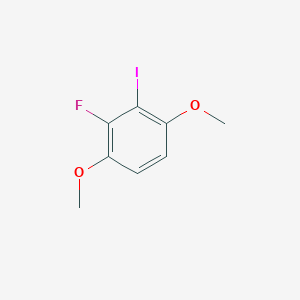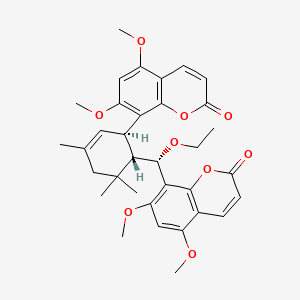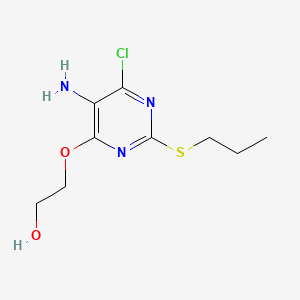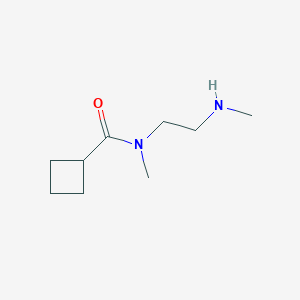
N-Methyl-N-(2-(methylamino)ethyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-(methylamino)ethyl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with N-methyl-N-(2-aminoethyl)methylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. Purification steps, including crystallization or chromatography, are employed to isolate the compound from any impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-(2-(methylamino)ethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF).
Substitution: Various nucleophiles such as halides, alkoxides; reactions may require catalysts or specific conditions like elevated temperatures.
Major Products Formed
Oxidation: Formation of oxidized amides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Methyl-N-(2-(methylamino)ethyl)cyclobutanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders or as an analgesic agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(2-(methylamino)ethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N-(2-(methylamino)ethyl)aniline: Similar structure but with an aniline group instead of a cyclobutane ring.
N-Methylaniline: Contains a methyl group attached to an aniline ring, lacking the cyclobutane and additional amine groups.
N,N-Dimethylethanamine: A simpler amine with two methyl groups attached to the nitrogen atom.
Uniqueness
N-Methyl-N-(2-(methylamino)ethyl)cyclobutanecarboxamide is unique due to its cyclobutane ring, which imparts specific steric and electronic properties
Propiedades
Fórmula molecular |
C9H18N2O |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
N-methyl-N-[2-(methylamino)ethyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C9H18N2O/c1-10-6-7-11(2)9(12)8-4-3-5-8/h8,10H,3-7H2,1-2H3 |
Clave InChI |
YMEXIURTIVKSMK-UHFFFAOYSA-N |
SMILES canónico |
CNCCN(C)C(=O)C1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


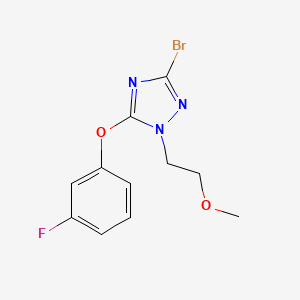
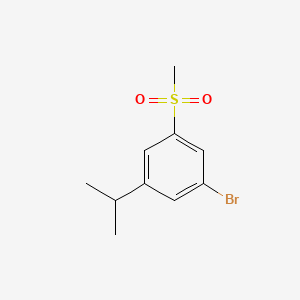
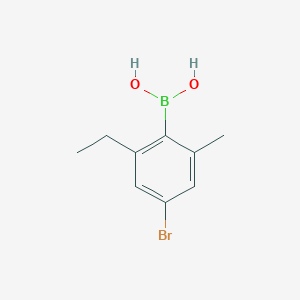
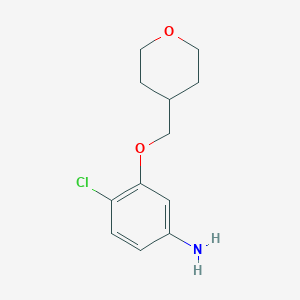
![6-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14764949.png)

